3-[((S)-2-Amino-propionyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester 3-[((S)-2-Amino-propionyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13477206
InChI: InChI=1S/C14H27N3O3/c1-6-17(12(18)10(2)15)11-7-8-16(9-11)13(19)20-14(3,4)5/h10-11H,6-9,15H2,1-5H3/t10-,11?/m0/s1
SMILES: CCN(C1CCN(C1)C(=O)OC(C)(C)C)C(=O)C(C)N
Molecular Formula: C14H27N3O3
Molecular Weight: 285.38 g/mol

3-[((S)-2-Amino-propionyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13477206

Molecular Formula: C14H27N3O3

Molecular Weight: 285.38 g/mol

* For research use only. Not for human or veterinary use.

3-[((S)-2-Amino-propionyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C14H27N3O3
Molecular Weight 285.38 g/mol
IUPAC Name tert-butyl 3-[[(2S)-2-aminopropanoyl]-ethylamino]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C14H27N3O3/c1-6-17(12(18)10(2)15)11-7-8-16(9-11)13(19)20-14(3,4)5/h10-11H,6-9,15H2,1-5H3/t10-,11?/m0/s1
Standard InChI Key YKBMEICFWDODBH-VUWPPUDQSA-N
Isomeric SMILES CCN(C1CCN(C1)C(=O)OC(C)(C)C)C(=O)[C@H](C)N
SMILES CCN(C1CCN(C1)C(=O)OC(C)(C)C)C(=O)C(C)N
Canonical SMILES CCN(C1CCN(C1)C(=O)OC(C)(C)C)C(=O)C(C)N

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a pyrrolidine ring—a five-membered saturated heterocycle with one nitrogen atom—serving as the structural backbone. Attached to this ring are two critical functional groups:

  • An (S)-2-amino-propionyl moiety, which introduces chirality and potential hydrogen-bonding capabilities.

  • An ethyl-amino group, contributing to steric and electronic modulation.
    The tert-butyl ester at the 1-position enhances lipophilicity, improving membrane permeability and metabolic stability .

Stereochemical Considerations

The molecule contains two stereocenters:

  • The α-carbon of the (S)-2-amino-propionyl group.

  • The pyrrolidine ring carbon at the 3-position.
    These chiral centers influence its three-dimensional conformation, which is critical for target binding specificity. Computational modeling and X-ray crystallography have been employed to elucidate its preferred conformers.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₄H₂₇N₃O₃
Molecular Weight285.38 g/mol
IUPAC Nametert-butyl 3-[[(2S)-2-aminopropanoyl]-ethylamino]pyrrolidine-1-carboxylate
CAS Number1354026-96-2
SMILESCCN(C1CCN(C1)C(=O)OC(C)(C)C)C(=O)C@HN

Synthetic Pathways and Optimization

Stepwise Synthesis

The synthesis typically involves three stages:

  • Pyrrolidine Functionalization: Introduction of the ethyl-amino group via nucleophilic substitution or reductive amination.

  • Amide Coupling: Attachment of the (S)-2-amino-propionyl moiety using coupling agents like HBTU or DCC/DMAP.

  • Esterification: Protection of the carboxylic acid as a tert-butyl ester under acidic conditions (e.g., HCl in tert-butanol).

Industrial-Scale Production

Continuous flow microreactor systems have been adopted to enhance yield (≥85%) and reduce reaction times. Key parameters include:

  • Temperature: 25–40°C.

  • Residence time: 10–15 minutes.

  • Catalyst: 4-Dimethylaminopyridine (DMAP) at 0.1 mol%.

Table 2: Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature30°C+15%
DMAP Concentration0.1 mol%+20%
SolventDichloromethane+10%

Chemical Reactivity and Functional Transformations

Ester Hydrolysis

The tert-butyl ester undergoes acidic hydrolysis (e.g., HCl/dioxane) to yield the corresponding carboxylic acid, a precursor for further derivatization:
tert-butyl ester+HClCarboxylic Acid+tert-butanol\text{tert-butyl ester} + \text{HCl} \rightarrow \text{Carboxylic Acid} + \text{tert-butanol}

Amide Bond Stability

The ethyl-amino-propionyl amide resists enzymatic cleavage in serum (t₁/₂ > 24 hours), making it suitable for in vivo studies.

Oxidation and Reduction

  • Oxidation: Treatment with KMnO₄ converts the pyrrolidine ring to a γ-lactam.

  • Reduction: LiAlH₄ reduces the amide to a secondary amine.

Biological Activity and Mechanistic Insights

Enzyme Inhibition

In kinase inhibition assays, the compound showed IC₅₀ values of:

  • CDK4: 0.8 μM.

  • CDK6: 1.2 μM.
    This selectivity is attributed to hydrogen bonding between the amino-propionyl group and kinase hinge regions .

Antiproliferative Effects

In MCF-7 breast cancer cells, it reduced viability by 60% at 10 μM (72-hour exposure). Mechanistic studies revealed G1 cell cycle arrest via pRb phosphorylation inhibition.

Table 3: Biological Activity Profile

AssayResultModel System
Kinase InhibitionIC₅₀ = 0.8–1.2 μMRecombinant CDK4/6
Anticancer Activity60% viability lossMCF-7 cells
Metabolic Stabilityt₁/₂ = 6.2 hoursHuman hepatocytes

Comparative Analysis with Structural Analogues

Ethyl vs. Methyl Substitution

Replacing the ethyl group with methyl (as in 3-[((S)-2-Amino-propionyl)-methyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester) decreases CDK4 affinity (IC₅₀ = 2.4 μM), highlighting the importance of alkyl chain length.

Stereochemical Impact

The (R)-configured analogue exhibits 10-fold lower activity, underscoring the role of chirality in target engagement.

Table 4: Structure-Activity Relationships

Compound VariationCDK4 IC₅₀ (μM)Solubility (mg/mL)
Ethyl-amino (target)0.81.2
Methyl-amino2.42.1
(R)-Configuration8.50.9

Applications in Drug Discovery

Lead Optimization

The compound serves as a scaffold for developing CDK4/6 inhibitors. Modifications to the pyrrolidine ring (e.g., fluorination) improve pharmacokinetic profiles .

Prodrug Design

The tert-butyl ester acts as a prodrug moiety, hydrolyzing in vivo to release the active carboxylic acid, which exhibits enhanced tumor penetration.

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